ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes various functional groups such as amino, cyano, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyran ring, followed by the introduction of the furan and bromophenoxy groups. The amino and cyano groups are then added through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The bromophenoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Uniqueness
Ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to the presence of the furan ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H19BrN2O5 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
ethyl 6-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C21H19BrN2O5/c1-3-26-21(25)18-12(2)28-20(24)16(10-23)19(18)17-9-8-15(29-17)11-27-14-6-4-13(22)5-7-14/h4-9,19H,3,11,24H2,1-2H3 |
InChI Key |
HQFUPOVKTUTXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(O2)COC3=CC=C(C=C3)Br)C#N)N)C |
Origin of Product |
United States |
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